N-(4-fluoro-3-methylphenyl)thiolan-3-amine
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Overview
Description
N-(4-fluoro-3-methylphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14FNS and a molecular weight of 211.30 g/mol . This compound is characterized by the presence of a thiolane ring, a fluorine atom, and a methyl group attached to a phenyl ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of N-(4-fluoro-3-methylphenyl)thiolan-3-amine involves several steps. One common method includes the reaction of 4-fluoro-3-methylphenylamine with thiolane-3-one under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-fluoro-3-methylphenyl)thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
N-(4-fluoro-3-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context of the research .
Comparison with Similar Compounds
N-(4-fluoro-3-methylphenyl)thiolan-3-amine can be compared with other similar compounds, such as:
N-(3-fluoro-4-methylphenyl)thiolan-3-amine: This compound has a similar structure but with the positions of the fluorine and methyl groups reversed.
N-(3-chloro-2-methylphenyl)thiolan-3-amine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H14FNS |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(4-fluoro-3-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14FNS/c1-8-6-9(2-3-11(8)12)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
HFYAWPKONJYWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCSC2)F |
Origin of Product |
United States |
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